molecular formula C27H36O8 B13856022 2,7-Dihydroxy 21-Acetyloxy Budesonide

2,7-Dihydroxy 21-Acetyloxy Budesonide

Cat. No.: B13856022
M. Wt: 488.6 g/mol
InChI Key: PROKXHPTCWWSAS-ZIZWWONASA-N
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Description

2,7-Dihydroxy 21-Acetyloxy Budesonide is a derivative of Budesonide, a non-halogenated glucocorticoid related to triamcinolone hexacetonide. It is an intermediate in the synthesis of 22R-6β-Hydroxy Budesonide

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,7-Dihydroxy 21-Acetyloxy Budesonide involves multiple steps. One of the methods includes the esterification reaction of a starting material with acetic anhydride . The continuous flow process is also employed for the synthesis of Budesonide, which involves controlling parameters such as flow rate, temperature, residence time, and solution volumes . This method is advantageous as it reduces the production cost and the use of expensive chemicals.

Industrial Production Methods: Industrial production of this compound can be scaled up using the continuous flow process. This method ensures the desired molar ratio of epimers and optimizes particle size to obtain the solid product . The process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dihydroxy 21-Acetyloxy Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, perchloric acid, and n-butyraldehyde . The reaction conditions are carefully controlled to ensure the formation of the desired products.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives of Budesonide, such as 22R-6β-Hydroxy Budesonide. These derivatives have significant applications in medicine and research.

Scientific Research Applications

2,7-Dihydroxy 21-Acetyloxy Budesonide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other glucocorticoid derivatives. In biology and medicine, it is studied for its potential therapeutic effects, particularly in treating inflammatory conditions . The compound is also used in the pharmaceutical industry for developing new drugs and formulations.

Mechanism of Action

The mechanism of action of 2,7-Dihydroxy 21-Acetyloxy Budesonide involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to multiple downstream effects, including decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . These effects contribute to its anti-inflammatory properties.

Comparison with Similar Compounds

2,7-Dihydroxy 21-Acetyloxy Budesonide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include Budesonide, 16α-Hydroxyprednisolone, and Budesonide acetonide . These compounds share some structural similarities but differ in their specific functionalities and applications.

List of Similar Compounds:
  • Budesonide
  • 16α-Hydroxyprednisolone
  • Budesonide acetonide

Properties

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19?,20-,22+,23?,24+,25-,26-,27+/m0/s1

InChI Key

PROKXHPTCWWSAS-ZIZWWONASA-N

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CC(C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O

Origin of Product

United States

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